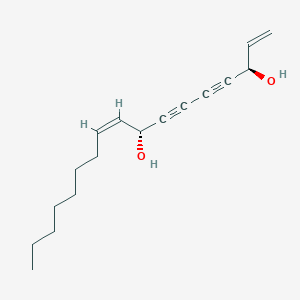
(3R,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a unique organic compound characterized by its complex structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions, followed by selective hydrogenation and hydroxylation steps. The reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form carbonyl compounds.
Reduction: The triple bonds can be selectively reduced to double bonds or single bonds using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3R,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydroxyl groups and unsaturated bonds. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
- (3R,5S,7R,9S,10S,12S,13R,17R)-17-((2R)-4-(3-(Hydroxymethyl)oxetan-2-yl)butan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Uniqueness: (3R,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is unique due to its specific arrangement of double and triple bonds, as well as the presence of hydroxyl groups at strategic positions. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H24O2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3R,8R,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17-/m1/s1 |
InChI Key |
QWCNQXNAFCBLLV-QYRJGMMTSA-N |
Isomeric SMILES |
CCCCCCC/C=C\[C@H](C#CC#C[C@@H](C=C)O)O |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Synonyms |
falcalindiol falcarindiol heptadeca-1,9-diene-4,6-diyne-3,8-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1256554.png)
![10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1256555.png)

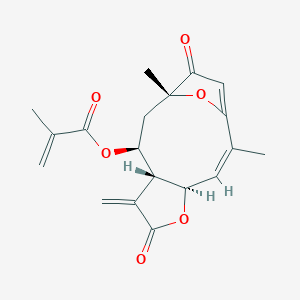

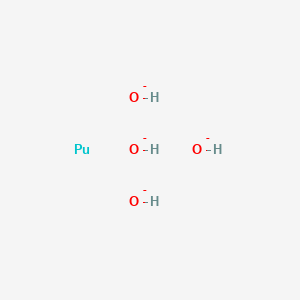
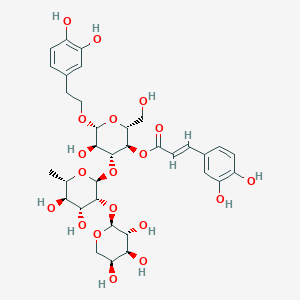
![5-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1256569.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256570.png)

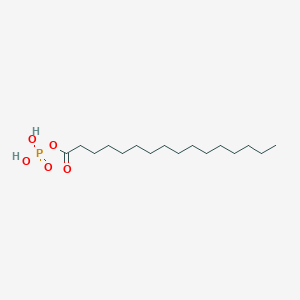
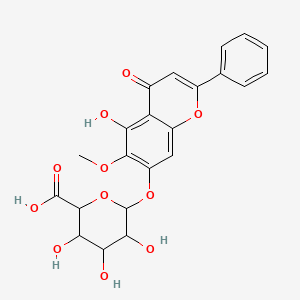
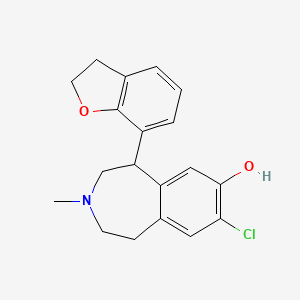
![4'-{[Benzoyl(4-methoxyphenylhydrazono)methyl]sulfonyl}acetanilide](/img/structure/B1256580.png)
